2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine
Description
2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine (CAS 175135-50-9, C₁₀H₆ClN₃O₃) is a pyridine derivative featuring a chlorine atom at position 2 and a 5-nitro-2-pyridyloxy substituent at position 2. Its synthesis typically involves nucleophilic aromatic substitution or coupling reactions, as seen in analogous compounds .
Properties
IUPAC Name |
2-chloro-3-(5-nitropyridin-2-yl)oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-10-8(2-1-5-12-10)17-9-4-3-7(6-13-9)14(15)16/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROXDVIQEAWJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine typically involves the reaction of 2-chloro-3-hydroxypyridine with 5-nitro-2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized products depending on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that pyridine derivatives, including 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of the nitro group in the pyridine ring enhances the compound's ability to penetrate bacterial membranes, making it a potential candidate for developing new antibiotics.
Inhibition of Enzymatic Activity
The compound has been investigated for its potential as an inhibitor of monoamine oxidases (MAO), which are enzymes involved in the metabolism of neurotransmitters. In a study evaluating various derivatives, some compounds demonstrated potent inhibitory effects on MAO-A and MAO-B, suggesting that this compound could be explored further for therapeutic applications in treating neurodegenerative disorders such as Parkinson's disease .
Agricultural Applications
Pesticidal Properties
Chlorinated pyridine derivatives are known for their insecticidal properties. The synthesis and evaluation of various pyridine compounds have shown that they can act as effective pesticides against agricultural pests. The specific structure of this compound may offer enhanced efficacy due to its ability to disrupt insect nervous systems or metabolic pathways . This property makes it a candidate for development into safer and more effective agricultural chemicals.
Materials Science Applications
Development of Functional Materials
The unique chemical properties of this compound can be harnessed in materials science for creating functional materials. Its ability to form stable coordination complexes with metals can be utilized in developing sensors or catalysts. For example, studies have shown that pyridine derivatives can enhance the performance of catalytic processes by providing active sites for chemical reactions .
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of various pyridine derivatives against clinical isolates of bacteria. The results indicated that compounds with a similar structure to this compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for use in treating resistant infections . -
MAO Inhibition Research
In another investigation focusing on neuroprotective agents, several pyridine derivatives were tested for their ability to inhibit monoamine oxidase enzymes. The findings revealed that certain modifications to the pyridine ring significantly increased inhibitory potency, highlighting the importance of structural variations in drug design .
Mechanism of Action
The mechanism of action of 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution, leading to the formation of various derivatives. These interactions can modulate biological pathways and result in specific biochemical effects.
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Spectral Properties
Biological Activity
2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine is a compound of significant interest due to its unique structural features, including a nitro group and a pyridyl ether linkage. This structure contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research.
The compound is characterized by the following chemical formula and properties:
- IUPAC Name : 2-chloro-3-(5-nitropyridin-2-yl)oxypyridine
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.63 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction, leading to the formation of reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects. These interactions can alter enzyme activities or receptor functions, contributing to its therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing pyridine moieties, including this compound, exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens, demonstrating effectiveness against both bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies have reported IC₅₀ values indicating effective cytotoxicity against human tumor cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Study 1: Anticancer Efficacy
In a study assessing the anticancer activity of related pyridine derivatives, researchers found that modifications to the nitro group significantly enhanced cytotoxic effects against colon and breast cancer cell lines. The derivatives exhibited IC₅₀ values ranging from 1.143 µM to 9.27 µM against various cancer types, highlighting the importance of structural variations in enhancing biological activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of pyridine-based compounds, including this compound. The results indicated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Comparative Analysis
The following table summarizes the biological activities of this compound in comparison with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC₅₀ (µM) |
|---|---|---|---|
| This compound | Yes | Yes | 1.143 - 9.27 |
| 2-Chloro-3-pyridinol | Moderate | Moderate | Varies |
| 2-Chloro-3-pyridylboronic acid | Low | Low | N/A |
Q & A
Basic Research Questions
Q. What are the key functional groups in 2-Chloro-3-[(5-nitro-2-pyridyl)oxy]pyridine, and how do they influence reactivity?
- Methodological Answer : The compound contains a chloro substituent, a nitro group, and an ether-linked pyridine ring. The chloro group is prone to nucleophilic substitution (e.g., SNAr), while the nitro group acts as a strong electron-withdrawing group, enhancing electrophilic reactivity at adjacent positions. The pyridyloxy linkage may participate in hydrogen bonding or π-π stacking in biological systems. Characterization via NMR (1H/13C) and IR spectroscopy can confirm these functional groups .
Q. What synthetic routes are commonly employed for pyridine derivatives with nitro and chloro substituents?
- Methodological Answer : A two-step approach is typical:
Chlorination : Use POCl₃ or SOCl₂ to introduce chlorine at the 2-position of pyridine.
Nitro Group Installation : Nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.
Purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields. Reaction conditions must be optimized to prevent side reactions, such as ring decomposition .
Q. How should researchers handle and store this compound safely in the laboratory?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation (WGK 3 hazard classification).
- Storage : Keep in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid contact with reducing agents, which may react with the nitro group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions on this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity and base selection. For example:
- Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but may deactivate the nitro group.
- Bases : Triethylamine promotes substitution but can form salts that reduce yield. Testing alternatives like DBU or K₂CO₃ under anhydrous conditions improves reproducibility .
- Data Table :
| Solvent | Base | Yield (%) | Side Products |
|---|---|---|---|
| DMF | Et₃N | 45 | Nitro-reduced |
| THF | K₂CO₃ | 72 | Minimal |
| Toluene | DBU | 68 | None |
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to kinase domains. The chloro and nitro groups may occupy hydrophobic pockets, while the pyridyloxy group hydrogen-bonds with catalytic residues (e.g., Ser/Thr in kinases). Validate predictions with SPR or ITC binding assays .
Q. How does the nitro group affect regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The nitro group directs coupling to the 4-position of the pyridine ring due to its electron-withdrawing effect. Use Pd(PPh₃)₄ with arylboronic acids in degassed THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS and compare with DFT-calculated transition states .
Contradictory Data Analysis
Q. Why do some studies report instability in aqueous solutions, while others claim stability under similar conditions?
- Methodological Answer : Stability depends on pH and trace metal ions. At pH > 7, hydrolysis of the chloro group accelerates. Adding chelators (EDTA) or storing in acidic buffers (pH 4–6) mitigates degradation. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
Methodological Best Practices
Q. What analytical techniques are critical for purity assessment?
- Answer : Use a combination of:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
